molecular formula C9H9NO4 B1419143 2-Methoxy-1-(3-nitrophenyl)ethan-1-one CAS No. 33844-30-3

2-Methoxy-1-(3-nitrophenyl)ethan-1-one

Cat. No.: B1419143
CAS No.: 33844-30-3
M. Wt: 195.17 g/mol
InChI Key: MRPSGTRUEZQNQL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-Methoxy-1-(3-nitrophenyl)ethan-1-one” is represented by the formula C9H9NO4. For a more detailed view of its structure, you might want to refer to resources that provide 2D or 3D molecular models .

Scientific Research Applications

Catalytic Reactions

2-Methoxy-1-(3-nitrophenyl)ethan-1-one is involved in catalytic reactions such as the hydrogenation of 1-methoxy-2,4-(nitrophenyl)-ethane to 1-methoxy-2,4-(aminophenyl)-ethane. This process utilizes Pd/C catalysts and has been studied in a three-phase stirred slurry reactor (Glavanović & Zrnčević, 1999).

Crystal Structure Analysis

The compound has been used in crystal structure analysis, particularly in understanding the structural differences between isomers. For example, studies have been conducted on the crystal structures of 2-methoxy-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one and its isomers, providing insights into molecular conformations and coplanarity (Bolte, Schütz, & Bader, 1996).

Photoreagents in Protein Crosslinking

This compound is also significant in the field of biochemistry, particularly as a photoreagent for protein crosslinking and affinity labeling. Its derivatives, such as 4-nitrophenyl ethers, are used for creating high-yield photoreagents that are unreactive in the dark but react quantitatively with amines upon light irradiation (Jelenc, Cantor, & Simon, 1978).

Synthetic Chemistry

In synthetic chemistry, this compound plays a role in the preparation of various compounds. For example, its involvement in the synthesis of cyclic hydroxamic acids and lactams with a 2,3‐dioxo‐1,4‐benzoxazine skeleton has been documented (Hartenstein & Sicker, 1993).

Supramolecular Chemistry

The molecule is also significant in supramolecular chemistry. It has been used to study the effect of substituents in molecular and supramolecular architectures, helping to understand how different molecular functionalities influence molecular structures and intermolecular contacts (Silva et al., 2015).

Solvent-Dependent Fluorescence

Research on nitro-group-containing derivatives of this compound has revealed unique solvent-dependent fluorescence properties. These properties are particularly relevant for environmental fluorescence sensor applications (Hachiya, Asai, & Konishi, 2013).

Properties

IUPAC Name

2-methoxy-1-(3-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-14-6-9(11)7-3-2-4-8(5-7)10(12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPSGTRUEZQNQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33844-30-3
Record name 2-methoxy-1-(3-nitrophenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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